4-Bromo-1,3-benzodioxole chemical properties and structure
4-Bromo-1,3-benzodioxole chemical properties and structure
An In-depth Technical Guide to 4-Bromo-1,3-benzodioxole: Chemical Properties and Structure
Introduction
4-Bromo-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, serves as a significant building block in organic synthesis. Its unique structure, featuring a fused dioxole and brominated benzene ring, makes it a versatile precursor for the synthesis of various more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, structural characteristics, and key experimental protocols related to 4-Bromo-1,3-benzodioxole, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of 4-Bromo-1,3-benzodioxole are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 6698-13-1[1][2] |
| Molecular Formula | C₇H₅BrO₂[1][3][4] |
| Molecular Weight | 201.02 g/mol [2][4][5] |
| Appearance | Solid-Liquid Mixture[2] or Clear yellow-orange liquid[6] |
| Boiling Point | 238.3 ± 29.0 °C at 760 mmHg[1], 82-83 °C at 0.6 mmHg[2] |
| Density | 1.7 ± 0.1 g/cm³[1], 1.669 g/mL at 25 °C[6] |
| Flash Point | 109.7 ± 19.8 °C[1][2] |
| Refractive Index | 1.603[1] |
| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol[6] |
| Storage Temperature | 4°C[2] |
Chemical Structure
4-Bromo-1,3-benzodioxole consists of a benzene ring fused to a five-membered dioxole ring, with a bromine atom substituted at the 4-position of the benzodioxole framework. The presence of the electron-donating methylenedioxy group and the electron-withdrawing bromine atom influences the reactivity of the aromatic ring, making it amenable to various substitution reactions.
Caption: 2D structure of 4-Bromo-1,3-benzodioxole.
Experimental Protocols
Synthesis of 4-Bromo-1,3-benzodioxole via Bromination
A common method for the synthesis of 4-Bromo-1,3-benzodioxole is the electrophilic aromatic bromination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene).[7][8]
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS)[8]
-
Chloroform (anhydrous)[8]
-
Diethyl ether
-
Sodium hydroxide (solid)
-
Magnesium sulfate (anhydrous)
-
Molecular sieves
Procedure:
-
Drying of Reagents: Ensure all reagents are dry. Chloroform and 1,3-benzodioxole can be dried over molecular sieves.[8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-benzodioxole and N-Bromosuccinimide in anhydrous chloroform.[8]
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 3 hours. The reaction progress can be monitored by observing a color change from transparent red to opaque.[8]
-
Cooling and Filtration: After the reaction is complete, allow the flask to cool to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filter cake with additional chloroform.[8]
-
Solvent Removal: Evaporate the chloroform from the filtrate using a rotary evaporator to obtain the crude product.[8]
-
Purification:
-
The crude product, which may contain residual NBS, can be further purified by vacuum distillation.[8]
-
Collect the fraction distilling at the appropriate temperature and pressure (e.g., 170-180°C at reduced pressure).[8]
-
Dilute the collected distillate with diethyl ether and treat with solid sodium hydroxide for several hours to remove any remaining impurities.[8]
-
Decant the ether layer and wash it thoroughly with distilled water in a separatory funnel. Emulsions may form and can be broken by adding a saturated brine solution or anhydrous magnesium sulfate.[8]
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified 4-Bromo-1,3-benzodioxole.[8]
-
Caption: Workflow for the synthesis and purification of 4-Bromo-1,3-benzodioxole.
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 4-Bromo-1,3-benzodioxole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer.
-
Expected ¹H NMR signals: Resonances corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts and coupling patterns will be characteristic of the 4-bromo substitution pattern.
-
Expected ¹³C NMR signals: Resonances for the seven carbon atoms in the molecule, with chemical shifts influenced by the attached atoms (bromine, oxygen).[9]
-
-
Infrared (IR) Spectroscopy:
-
Methodology: The IR spectrum can be obtained from a thin liquid film of the sample between salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the sample is solid.
-
Expected Absorptions: Characteristic peaks for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-O-C stretching of the dioxole ether linkages. The C-Br stretching vibration is also expected in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
Methodology: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions, which are then analyzed by their mass-to-charge ratio.
-
Expected Result: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Bromo-1,3-benzodioxole (m/z ≈ 200 and 202 due to the isotopic abundance of bromine), along with characteristic fragmentation patterns.[9]
-
Safety and Handling
4-Bromo-1,3-benzodioxole is considered a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[1][10][11] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][11] A respirator may be necessary if working in a poorly ventilated area.[1][5]
-
Handling: Avoid breathing dust, vapor, mist, or gas.[1] Handle in a well-ventilated area, preferably a chemical fume hood.[11]
-
Storage: Store in a cool, dry place in a tightly closed container.[1]
-
In case of exposure:
-
Eyes: Flush with plenty of water for at least 15 minutes and seek medical aid.[1]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Wash out mouth with water and get medical aid.[1]
-
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]
-
Disposal: Dispose of in accordance with federal, state, and local regulations.[1]
References
- 1. 4-Bromo-1,3-benzodioxole | CAS#:6698-13-1 | Chemsrc [chemsrc.com]
- 2. 4-Bromo-1,3-benzodioxole | 6698-13-1 [sigmaaldrich.com]
- 3. 4-Bromo-1,3-benzodioxole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-Bromo-1,2-(methylenedioxy)benzene | 2635-13-4 [chemicalbook.com]
- 7. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. m.youtube.com [m.youtube.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
